molecular formula C25H25N3O2S2 B12576872 Acetamide,2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]-N-(6-methoxy-2-benzothiazolyl)-

Acetamide,2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]-N-(6-methoxy-2-benzothiazolyl)-

Cat. No.: B12576872
M. Wt: 463.6 g/mol
InChI Key: PKFVWEMELAMBHO-UHFFFAOYSA-N
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Description

Acetamide,2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]-N-(6-methoxy-2-benzothiazolyl)- is a complex organic compound with a unique structure that combines elements of quinoline, benzothiazole, and cyclopentylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]-N-(6-methoxy-2-benzothiazolyl)- involves multiple steps, typically starting with the preparation of the quinoline and benzothiazole intermediates. These intermediates are then coupled through a series of reactions, including thioether formation and acylation, under controlled conditions to yield the final product. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Acetamide,2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]-N-(6-methoxy-2-benzothiazolyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Acetamide,2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]-N-(6-methoxy-2-benzothiazolyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Acetamide,2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]-N-(6-methoxy-2-benzothiazolyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other acetamide derivatives and molecules containing quinoline or benzothiazole moieties. Examples include:

Uniqueness

What sets Acetamide,2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]-N-(6-methoxy-2-benzothiazolyl)- apart is its unique combination of structural elements, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C25H25N3O2S2

Molecular Weight

463.6 g/mol

IUPAC Name

2-[3-(cyclopentylmethyl)quinolin-2-yl]sulfanyl-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C25H25N3O2S2/c1-30-19-10-11-21-22(14-19)32-25(27-21)28-23(29)15-31-24-18(12-16-6-2-3-7-16)13-17-8-4-5-9-20(17)26-24/h4-5,8-11,13-14,16H,2-3,6-7,12,15H2,1H3,(H,27,28,29)

InChI Key

PKFVWEMELAMBHO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC4=CC=CC=C4C=C3CC5CCCC5

Origin of Product

United States

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